2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a heterocyclic compound that incorporates both benzothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.
Mode of Action
Similar compounds are known to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite .
Pharmacokinetics
Most of the compounds complied with RO5, suggesting favorable ADME properties .
Result of Action
For instance, one compound showed good activity against Bacillus subtilis and Staphylococcus aureus .
Preparation Methods
The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzothiazole with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent like ethanol and a catalyst such as piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole include:
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Exhibits similar biological activities but with different potency and spectrum.
2-(4-Methylpiperazin-1-yl)benzothiazole: Used in medicinal chemistry for its potential therapeutic effects.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZLYHELKULAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=CC=C5S4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.